

A Technical Guide to the In Vitro Potency of Repotrectinib Against Kinase Mutants

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vitro potency of **repotrectinib**, a next-generation tyrosine kinase inhibitor (TKI), against wild-type and mutated forms of key oncogenic driver kinases, including ROS1, NTRK (TRKA, TRKB, TRKC), and ALK. **Repotrectinib**'s compact macrocyclic structure was rationally designed to overcome the steric hindrance that often leads to resistance to earlier-generation TKIs, particularly mutations in the solvent-front and gatekeeper regions of the kinase domain.[1][2][3][4]

**Executive Summary

Repotrectinib demonstrates potent, sub-nanomolar inhibitory activity against wild-type ROS1, NTRK, and ALK fusions.[5][6][7] Crucially, it maintains potent activity against a wide spectrum of clinically relevant resistance mutations that render other TKIs ineffective.[6][8][9] This includes the highly recalcitrant solvent-front mutations (e.g., ROS1 G2032R, TRKA G595R, ALK G1202R) and various gatekeeper mutations.[6][8][10] The data presented herein, derived from cellular and biochemical assays, underscores the potential of **repotrectinib** as a best-inclass inhibitor for patients with ROS1, NTRK, or ALK fusion-positive cancers, both in treatment-naïve and pre-treated, resistant settings.[11][12]

Data Presentation: In Vitro Potency (IC50)

The following tables summarize the half-maximal inhibitory concentration (IC50) values of **repotrectinib** against various wild-type and mutant kinases, as determined by in vitro cell-





based proliferation assays.

Table 1: Repotrectinib Potency against ROS1 Fusions

and Mutants

Kinase Target	Cell-Based Proliferation IC50 (nM)
Wild-Type Fusions	
CD74-ROS1	<0.2[10]
SDC4-ROS1	0.2[10]
EZR-ROS1	<0.1[10]
TPM3-ROS1	<0.1[10]
Resistance Mutations	
ROS1 G2032R (Solvent-Front)	3.3[6][10][13][14]
ROS1 L2026M (Gatekeeper)	<0.2[10]
ROS1 D2033N (Solvent-Front)	1.3[13][14]

Table 2: Repotrectinib Potency against NTRK Fusions and Mutants



Kinase Target	Cell-Based Proliferation IC50 (nM)
Wild-Type Fusions	
LMNA-TRKA	<0.2[1][6]
ETV6-TRKB	<0.2[1][6]
ETV6-TRKC	<0.2[1][6]
Resistance Mutations	
TRKA G595R (Solvent-Front)	0.4[6]
TRKB G639R (Solvent-Front)	0.6[6]
TRKC G623R (Solvent-Front)	0.2[6]
TRKC G623E (Solvent-Front)	1.4[6]
TRKC F617I (Gatekeeper)	<0.2[15]

Table 3: Repotrectinib Potency against ALK Fusions and Mutants

Kinase Target	Enzymatic IC50 (nM)	Cell-Based Proliferation IC50 (nM)
Wild-Type	1.01[7]	27
Resistance Mutations		
ALK G1202R (Solvent-Front)	1.26[7]	63.6
ALK L1196M (Gatekeeper)	1.08[5][7]	Not Available

Table 4: Repotrectinib Potency against Other Kinases



Kinase Target	Enzymatic IC50 (nM)
JAK2	1.04[5]
LYN	1.66[5]
SRC	5.3[5][7]
FAK	6.96[5]

Experimental Protocols

The quantitative data presented above were primarily generated using engineered cell-based proliferation assays and cellular phosphorylation assays. The detailed methodologies are outlined below.

Cell-Based Proliferation Assay

This assay measures the ability of a compound to inhibit the growth of cells whose proliferation is dependent on the activity of a specific kinase.

- Cell Lines: Murine pro-B Ba/F3 cells, which are dependent on IL-3 for survival, are
 engineered to express specific oncogenic kinase fusions (e.g., CD74-ROS1, LMNA-TRKA)
 or their mutated variants. This renders them IL-3 independent, making their proliferation
 directly reliant on the activity of the expressed kinase.[9][10][16]
- Seeding: Cells are seeded at a density of 2,000 cells per well into 384-well white plates.[16]
- Compound Treatment: Cells are treated with a range of concentrations of repotrectinib or other comparator inhibitors.
- Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 environment.[16]
- Viability Measurement: Cell proliferation is measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This luciferase-based assay quantifies ATP levels, which is an indicator of metabolically active cells.[16]
- Data Analysis: Luminescence is read on a plate reader. The resulting data is normalized to untreated controls, and IC50 values are calculated using non-linear regression analysis in



software such as Prism (GraphPad Software).[16]

Cellular Phosphorylation Assay (Immunoblotting)

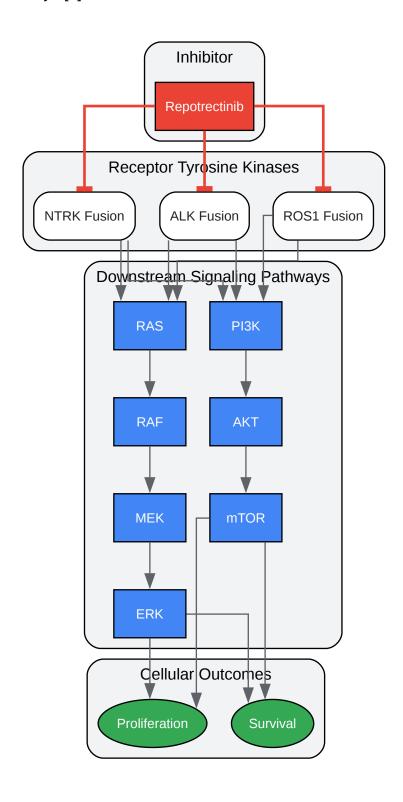
This assay directly measures the ability of a compound to inhibit the autophosphorylation of the target kinase within a cellular context, confirming on-target activity.

- Cell Lines: Engineered NIH3T3 or Ba/F3 cells harboring the kinase of interest are typically used. For example, NIH3T3 cells expressing LMNA–TRKA G595R.[16]
- Seeding: Approximately 500,000 cells are seeded per well in a 24-well plate and cultured for 24 hours.[16]
- Compound Treatment: Cells are treated with various concentrations of repotrectinib for a short duration, typically 4 hours.[16]
- Cell Lysis: After treatment, cells are collected and lysed using RIPA
 (Radioimmunoprecipitation assay) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[16]
- Immunoblotting:
 - Protein lysates are quantified, and equal amounts are resolved by SDS-PAGE on 4%—
 12% Bolt Bis-Tris gels.[16]
 - Proteins are transferred to a nitrocellulose membrane.
 - The membrane is blocked and then probed with primary antibodies specific for the phosphorylated form of the target kinase (e.g., anti-phospho-TRKA Tyr490) and for the total amount of the kinase protein.
 - Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence. The reduction in the phosphorylated kinase signal relative to the total kinase indicates the inhibitory activity of the compound.

Visualizations: Pathways and Workflows Signaling Pathways Targeted by Repotrectinib



Repotrectinib functions by binding to the ATP-binding site of ROS1, NTRK, and ALK kinases, preventing their phosphorylation and subsequent activation of downstream signaling cascades critical for tumor cell proliferation and survival, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[2]



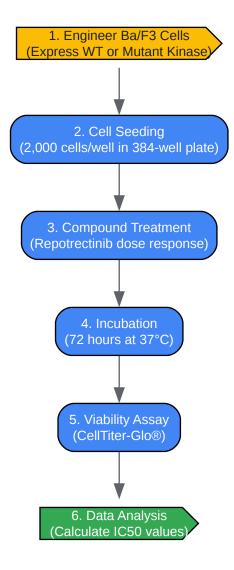


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Caption: Repotrectinib inhibits oncogenic signaling pathways.

Experimental Workflow for In Vitro Potency Assessment

The process for determining the IC50 of **repotrectinib** in cell-based assays follows a standardized workflow from cell line generation to final data analysis.



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Caption: Workflow for cell-based in vitro potency analysis.



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